3-Bromopropenoic acid methyl ester
Description
Structural and Functional Significance of the α,β-Unsaturated Ester Motif
The core of 3-bromopropenoic acid methyl ester's utility lies in its α,β-unsaturated ester motif. This arrangement consists of a carbonyl group conjugated with a carbon-carbon double bond, creating an electron-deficient π-system. bldpharm.com This electronic feature renders the β-carbon electrophilic and susceptible to nucleophilic attack in a reaction known as a conjugate or Michael addition. sigmaaldrich.com The conjugated system also allows the molecule to act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.
The presence of a bromine atom directly attached to the double bond—a feature that defines it as a vinyl halide—introduces a second, crucial reactive site. wikipedia.orgbritannica.com The carbon-bromine bond can be cleaved, and the bromine atom can function as a leaving group or participate in a variety of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck couplings. wikipedia.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the halide position. The interplay between the acrylate (B77674) system and the vinyl bromide makes this molecule a highly adaptable three-carbon (C3) synthon.
Historical Context and Evolution of Research on Halogenated Propenoates
The scientific foundation for halogenated propenoates was built upon parallel developments in vinyl halide and acrylate chemistry during the 20th century. The development of acrylate and methacrylate (B99206) compounds began in the 1930s, primarily for applications in the manufacturing of plastics, paints, and coatings. nih.gov Concurrently, general methods for the synthesis of vinyl halides were being established. Early and important routes included the addition of hydrogen halides to alkynes and the dehydrohalogenation of dihalides. britannica.com
A 1945 patent, for instance, describes the synthesis of vinyl chloride by passing acetylene (B1199291) and hydrogen chloride over a gold halide catalyst, noting that mercuric chloride was an already known but more volatile and problematic catalyst for this transformation. google.com Research from the 1970s continued to explore new synthetic pathways to vinyl halides. acs.org The dehydrobromination of a dibromo-precursor remains a common strategy for producing bromoacrylates. orgsyn.org The convergence of these established fields—the synthesis of vinyl halides and the polymerization and functionalization of acrylates—paved the way for the investigation of molecules like this compound, which possess characteristics of both classes.
Current Research Landscape and Emerging Trends in Synthetic and Mechanistic Studies
Current research on halogenated acrylates focuses on leveraging their dual reactivity for the efficient construction of complex molecules and materials. Synthetic chemists are exploring their utility in a range of transformations, including polymerizations, cycloadditions, and conjugate additions. For example, methyl α-bromoacrylate, an isomer of the title compound, undergoes radical copolymerization and can be used to synthesize cyclopropane (B1198618) derivatives. sigmaaldrich.comsigmaaldrich.com
Recent studies highlight the use of these building blocks in creating novel materials. Bromoacrylated methyl oleate, derived from renewable resources, has been used in photopolymerization reactions to create new polymers. researchgate.net The synthetic utility is further demonstrated by the use of related isomers, such as methyl 3-bromomethyl-3-butenoate, as key building blocks in the stereoselective total synthesis of natural products like (+)-faranal. researchgate.net
Modern synthetic methods are also being developed for milder and more efficient access to vinyl halides. One such method employs triphenyl phosphite-halogen-based reagents to convert enolizable ketones into vinyl halides under gentle conditions. acs.org Alongside synthetic advancements, there is a trend towards detailed mechanistic investigations of reactions involving acrylate derivatives. Advanced computational methods, such as Molecular Electron Density Theory, are being used to rationalize the reactivity and selectivity in processes like [3+2] cycloaddition reactions, providing deep insight into the reaction pathways. scielo.org.mx
Defining the Research Scope: Bridging Fundamental Understanding and Advanced Applications
The research scope for this compound is expanding from a fundamental understanding of its reactivity to its application in sophisticated synthetic challenges. It is increasingly recognized not just as a simple chemical but as a versatile C3 building block, a molecule that can be used for the modular assembly of complex structures. sigmaaldrich.com The fundamental reactivity patterns—conjugate addition and cycloaddition on the acrylate system, and cross-coupling or substitution at the vinyl bromide site—are well-established.
The current frontier involves applying this fundamental knowledge to advanced fields such as materials science and natural product synthesis. researchgate.netresearchgate.net The ability to incorporate this monomer into polymers allows for the tuning of material properties. researchgate.net Its role as an intermediate in the synthesis of bioactive compounds underscores its value in medicinal chemistry and drug discovery. researchgate.net The ongoing development of new catalytic methods, including visible-light-mediated reactions and novel gold-catalyzed rearrangements, continues to broaden the synthetic potential of unsaturated esters and related compounds, ensuring that the research landscape for molecules like this compound will remain an active and productive area of organic chemistry. nih.govresearchgate.net
Data Tables
Table 1: Physical and Chemical Properties of Bromopropenoic Acid Methyl Ester Isomers
| Compound Name | Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL) |
| Methyl α-bromoacrylate | 2-bromo | 4519-46-4 | C₄H₅BrO₂ | 164.99 | 70-75 / 48 sigmaaldrich.comsigmaaldrich.com | 1.556 (at 25 °C) sigmaaldrich.comsigmaaldrich.com |
| (E)-Methyl 3-bromoacrylate | (E)-3-bromo | 6213-87-2 | C₄H₅BrO₂ | 164.99 | Not specified | Not specified |
| (Z)-Methyl 3-bromoacrylate | (Z)-3-bromo | 6214-22-8 | C₄H₅BrO₂ | 164.99 | Not specified | Not specified |
Table 2: Summary of Reactions Involving Halogenated Acrylates
| Reaction Type | Description | Example Reactant | Reference |
| Conjugate Addition | Nucleophilic attack at the β-carbon of the acrylate system. | Methyl α-bromoacrylate | sigmaaldrich.com |
| Polymerization | Formation of polymers via radical or photoinitiated processes. | Methyl α-bromoacrylate, Bromoacrylated methyl oleate | sigmaaldrich.comresearchgate.net |
| Cycloaddition | Acting as a 2π component (dienophile) in reactions like the Diels-Alder or [3+2] cycloadditions. | General Acrylate Systems | scielo.org.mx |
| Cross-Coupling | Metal-catalyzed reaction at the C-Br bond to form new C-C bonds (e.g., Suzuki, Heck). | General Vinyl Halides | wikipedia.org |
| Reduction | Chemical reduction of the double bond or other functional groups. | Methyl α-bromoacrylate | sigmaaldrich.com |
| Dehydrohalogenation | Elimination of HBr from a saturated dibromo precursor to form the alkene. | Methyl β,β'-dibromoisobutyrate | orgsyn.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5BrO2 |
|---|---|
Molecular Weight |
164.99 g/mol |
IUPAC Name |
methyl 3-bromoprop-2-enoate |
InChI |
InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3 |
InChI Key |
HGOGNLOBEAIJAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Route Optimization for 3 Bromopropenoic Acid Methyl Ester
Stereoselective Synthesis of (E)- and (Z)-3-Bromopropenoic Acid Methyl Ester
The controlled synthesis of specific geometric isomers of 3-bromopropenoic acid methyl ester is critical for its application in various fields of organic synthesis. The distinct reactivity and biological activity of the (E) and (Z) isomers necessitate advanced synthetic methodologies that can selectively produce one isomer over the other. Key strategies focus on two primary transformations: the direct esterification of 3-bromoacrylic acid isomers and the stereospecific bromination of acrylate (B77674) precursors.
Esterification Pathways of 3-Bromoacrylic Acid with Methanol (B129727)
The direct esterification of (E)- or (Z)-3-bromoacrylic acid with methanol represents the most straightforward approach to the corresponding methyl esters. This acid-catalyzed reaction, a form of Fischer esterification, is reversible and requires careful selection of catalysts and reaction conditions to maximize yield and preserve the stereochemistry of the double bond.
Modern catalysis offers a range of options to improve the efficiency of esterification under mild conditions, which is crucial to prevent isomerization or side reactions. While traditional mineral acids like H₂SO₄ are effective, they can sometimes lead to undesired byproducts. nih.gov Research into alternative catalysts has identified several promising systems for general esterification that can be applied to this specific transformation.
N-bromosuccinimide (NBS) has been promoted as an efficient, metal-free catalyst for the direct esterification of various aryl and alkyl carboxylic acids. nih.gov This method is tolerant of air and moisture, simplifying the procedure and allowing for high yields. nih.gov Another effective catalyst is Zirconium(IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O), which can efficiently catalyze the esterification of acrylic acid and other carboxylic acids with equimolar amounts of alcohols, often under solvent-free conditions at ambient temperatures. nih.gov The use of such catalysts can significantly increase reaction rates and yields. nih.gov Polymeric resin catalysts are also widely used for producing acrylic acid esters, offering advantages such as easy separation and potential for use in fixed-bed reactors. chemra.com
The selection of the catalyst is paramount for achieving high conversion and selectivity. The table below summarizes the performance of various catalyst types in esterification reactions, highlighting their potential applicability to the synthesis of this compound.
Table 1: Overview of Catalyst Systems for Esterification
| Catalyst System | Typical Reaction Conditions | Advantages | Potential for Isomer Selectivity |
|---|---|---|---|
| Mineral Acids (e.g., H₂SO₄) | High temperature, excess alcohol | Low cost, effective | Low; risk of acid-catalyzed isomerization |
| N-bromosuccinimide (NBS) | 70 °C, 2-40 h | Metal-free, high yields, mild conditions nih.gov | Moderate; depends on substrate and conditions |
| ZrOCl₂·8H₂O | Ambient or 50 °C, solvent-free | Reusable, high yields with equimolar reactants nih.gov | High; mild conditions help preserve initial stereochemistry |
| Polymeric Resins | Elevated temperatures (e.g., 130-140°C) | Easy separation, suitable for industrial processes chemra.com | Moderate to High; depends on resin type (gel vs. macroporous) |
Controlling the isomeric ratio ((E) vs. (Z)) is a significant challenge in the synthesis of this compound. The thermodynamic stability of the isomers often dictates the final product ratio, particularly under conditions that allow for equilibration. The (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric hindrance.
Acidic conditions, while necessary for esterification, can also facilitate the isomerization of the less stable (Z)-isomer to the more stable (E)-isomer. researchgate.net Studies on related compounds have shown that the choice of acid can significantly influence the final E/Z ratio. jopcr.com For instance, in the synthesis of flupentixol, different acids used in a dehydration step led to vastly different isomer ratios, with some acids favoring the Z-isomer with up to an 89:11 (Z:E) ratio. jopcr.com
Therefore, achieving a high yield of the (Z)-ester via direct esterification requires carefully optimized conditions, such as using milder catalysts (e.g., ZrOCl₂·8H₂O) at lower temperatures for shorter reaction times to minimize isomerization. nih.gov Conversely, to synthesize the (E)-ester, one could start with the (Z)-acid or a mixture of acids and employ conditions that promote isomerization, such as stronger acid catalysts or higher temperatures, to drive the reaction toward the thermodynamically favored (E)-product. researchgate.net
Bromination Reactions of Methyl Acrylate Derivatives for Stereospecificity
An alternative strategy for synthesizing this compound involves the introduction of bromine onto a pre-existing acrylate backbone. This multi-step approach typically involves an addition-elimination sequence, where the stereochemical outcome is determined by the conditions of these reactions.
The synthesis often begins with methyl acrylate. A common first step is the addition of bromine (Br₂) across the double bond to yield methyl 2,3-dibromopropanoate. This electrophilic addition is a well-established and regioselective reaction. Subsequently, a controlled, base-induced dehydrobromination eliminates one equivalent of hydrogen bromide (HBr) to form the desired carbon-carbon double bond of this compound.
An alternative to using elemental bromine involves mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. rsc.org This method is presented as a practical and less hazardous alternative to using liquid bromine directly and can be highly stereoselective for the bromination of alkenes. rsc.org
For the achiral target molecule, this compound, the concept of enantioselectivity is not applicable. However, diastereoselectivity is of utmost importance and refers directly to the control of the (E) versus (Z) isomer ratio. This control is primarily exerted during the base-induced elimination of HBr from the methyl 2,3-dibromopropanoate intermediate.
The stereochemical course of this elimination reaction (E2 mechanism) is highly dependent on the reaction conditions, particularly the choice of base, solvent, and temperature. The dihedral angle between the departing hydrogen and bromine atoms determines the geometry of the resulting alkene. By selecting appropriate bases, one can influence the transition state to favor the formation of either the (E) or (Z) isomer. For instance, bulky bases often lead to different selectivity compared to smaller, non-hindered bases due to steric interactions in the transition state. The synthesis of stereodefined (E)- and (Z)-isomers of related bromo-alkenes has been achieved by carefully controlling the elimination step. researchgate.net
The table below illustrates how the choice of base in the dehydrobromination of methyl 2,3-dibromopropanoate could hypothetically influence the resulting E/Z ratio of the product.
Table 2: Hypothetical Influence of Base on Stereoselectivity of Dehydrobromination
| Base | Solvent | Temperature (°C) | Postulated Major Isomer | Hypothetical E:Z Ratio | Rationale |
|---|---|---|---|---|---|
| Sodium Hydroxide (NaOH) | Ethanol | 25 | (E) | 85:15 | A small, strong base favoring the thermodynamically more stable anti-periplanar transition state leading to the (E)-isomer. |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 25 | (Z) | 30:70 | A bulky base may favor abstraction of a more sterically accessible proton, potentially leading to the syn-periplanar transition state required for the (Z)-isomer. |
| 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | 0 | (E) | 90:10 | A non-nucleophilic, sterically hindered base known for promoting clean E2 eliminations, often with high selectivity for the (E)-product. |
| Diisopropylethylamine (DIPEA) | Dichloromethane | 25 | (E) | 70:30 | A moderately hindered amine base, typically favoring the formation of the more stable (E)-alkene. |
Novel "One-Pot" Methodologies and Multicomponent Reactions
"One-pot" reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of reduced solvent usage, lower waste generation, and improved time and resource efficiency. google.com This approach is particularly advantageous for the synthesis of functionalized molecules like this compound.
A significant innovation in the synthesis of 3-bromopropenoate compounds is the in situ generation of the brominating agent, hydrogen bromide (HBr). google.com Traditional methods often rely on gaseous HBr, which is corrosive, toxic, and difficult to handle, or on the use of aqueous hydrobromic acid, which can generate large volumes of waste. google.comorgsyn.org
A novel one-pot methodology circumvents these issues by using acetyl bromide as a precursor to generate HBr directly within the reaction mixture. google.com In this process, acetyl bromide reacts with an alcohol solvent, such as methanol, to produce hydrogen bromide and the corresponding acetate (B1210297) ester as a byproduct. The freshly generated HBr then immediately participates in a 1,4-addition (Michael addition) reaction with an acrylate ester present in the same pot to yield the desired 3-bromopropionate product. google.com
This method is efficient, with high yields and simplified procedures. A key advantage is that the byproducts (e.g., methyl acetate) and the excess alcohol solvent can be recovered through distillation, enhancing the atom economy and reducing waste. google.com The significant difference in boiling points between the ester byproduct and the final 3-bromopropionate product facilitates easy separation by distillation. google.com
The table below summarizes the experimental conditions for this one-pot synthesis.
| Starting Acrylate | Bromine Source | Solvent / In Situ Reagent | Reaction Conditions | Product | Reported Yield | Source |
|---|---|---|---|---|---|---|
| Methyl Acrylate | Acetyl Bromide | Methanol | 1 hr at room temp, then 1 hr at 50°C | Methyl 3-bromopropanoate | 96% | google.com |
| Ethyl Acrylate | Acetyl Bromide | Ethanol | 1 hr at room temp, then 1 hr at 55°C | Ethyl 3-bromopropanoate | 91% | google.com |
Cascade reactions, also known as tandem or domino reactions, represent a sophisticated class of one-pot processes where a single starting material undergoes a series of intramolecular or intermolecular transformations to build molecular complexity efficiently. These reactions are designed so that the first reaction sets up the functionality required for the subsequent transformation, avoiding the need for purification of intermediates and changes in reaction conditions.
While a specific cascade reaction for the direct formation of this compound is not prominently documented, the principles of cascade reactions are widely applied in modern organic synthesis to construct complex molecules. For instance, palladium-catalyzed tandem reactions are used to generate complex fused polycycles from simple starting materials in a single operation, forming multiple new bonds with high efficiency. rsc.org Similarly, other advanced tandem processes can combine reduction, diazotization, Heck-Matsuda reaction, carbonylation, and cyclization in one pot to produce enantioenriched spirolactones from simple nitroarenes. rsc.org Multi-enzyme cascade reactions have also proven effective for synthesizing complex pharmaceutical products from inexpensive starting materials in a one-pot biocatalytic process. nih.gov
The conceptual application of a cascade strategy to acrylate systems could involve an initial reaction that installs a leaving group, followed by an intramolecular rearrangement or substitution that introduces the bromo-propenoate functionality. The development of such a process for this compound remains a target for future synthetic innovation.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of important chemical intermediates like this compound.
A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives, such as water, or eliminating the solvent entirely. Traditional methods for preparing 3-bromopropionates often utilize organic solvents like diethyl ether or involve aqueous hydrobromic acid, which generates significant saline waste. google.comorgsyn.org
Modern approaches are exploring greener conditions. Microwave-assisted Michael additions of amines to acrylates, for example, have been shown to significantly reduce reaction times and increase yields, often with minimal or no solvent. nih.gov Furthermore, organocatalytic Michael additions have been successfully performed under solvent-free conditions, demonstrating the feasibility of this approach for reactions on activated alkenes like acrylates. rsc.org While the one-pot synthesis using recyclable methanol represents a greener alternative to older methods, the ultimate goal is to develop a completely solvent-free or aqueous-phase synthesis for this compound. google.com
The use of catalysts is a cornerstone of green chemistry, with biocatalysts (enzymes) and organocatalysts (small organic molecules) offering high efficiency and selectivity under mild conditions.
Biocatalysis: Enzymes and whole-cell systems are powerful tools for green synthesis due to their high specificity and ability to operate in aqueous media at ambient temperatures. bgu.ac.ilmdpi-res.com While a direct biocatalytic route to this compound is not yet established, related transformations highlight its potential. For example, the one-pot, whole-cell synthesis of 2-fluoro-3-hydroxypropionic acid has been achieved using engineered E. coli. nih.gov This demonstrates that microbial systems can be engineered to produce halogenated C3 building blocks from simple precursors. Additionally, enzymes like halohydrin dehalogenases are known to catalyze reactions involving haloalcohols and could potentially be engineered for reactions relevant to 3-bromopropenoate synthesis or its derivatives. nih.gov
Organocatalysis: Organocatalysis avoids the use of often-toxic and expensive metal catalysts. The key step in forming this compound from methyl acrylate is the Michael addition of HBr. This type of conjugate addition is a prime target for organocatalysis. Bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, have been shown to be highly effective in catalyzing the asymmetric Michael addition of various nucleophiles to α,β-unsaturated systems, including acrylate derivatives. rsc.orgnih.gov These catalysts typically work by activating both the electrophile (the acrylate) and the nucleophile through hydrogen bonding, facilitating the reaction under mild conditions. The development of an organocatalyst capable of facilitating the conjugate addition of a bromide source to methyl acrylate could provide a highly efficient and potentially enantioselective route to this valuable intermediate.
The table below summarizes key green chemistry strategies applicable to this synthesis.
| Green Approach | Methodology | Potential Advantage | Relevance / Example | Source |
|---|---|---|---|---|
| Solvent Reduction | Recycling of methanol solvent and byproducts | Reduced waste, improved atom economy | One-pot synthesis of methyl 3-bromopropanoate | google.com |
| Solvent-Free | Asymmetric Michael addition using organocatalyst | Eliminates solvent waste, simplified workup | Addition to cyclohexanone (B45756) (analogous reaction) | rsc.org |
| Biocatalysis | Whole-cell transformation with engineered E. coli | Aqueous media, ambient conditions, high selectivity | Synthesis of 2-fluoro-3-hydroxypropionic acid | nih.gov |
| Organocatalysis | Bifunctional amine/ureidoaminal catalysts | Avoids toxic metals, potential for asymmetry | Asymmetric Michael addition to acrylate surrogates | nih.gov |
Mechanistic Investigations of Chemical Transformations Involving 3 Bromopropenoic Acid Methyl Ester
Detailed Analysis of Nucleophilic Substitution at the Vinylic Bromine Center
Nucleophilic substitution at a vinylic carbon, like the one bearing the bromine atom in 3-bromopropenoic acid methyl ester, is a complex process. Unlike saturated systems, the sp²-hybridized carbon and the presence of the adjacent π-system introduce unique mechanistic possibilities, including vinylic nucleophilic substitution (SNV) and conjugate substitution (also known as SN2'). researchgate.netnii.ac.jppku.edu.cn
The competition between the direct substitution at the vinylic carbon (SNV) and the SN2' pathway (an addition-elimination mechanism) is a key area of investigation. nii.ac.jp The SN2' reaction involves the initial attack of a nucleophile at the β-carbon (conjugate addition), followed by the elimination of the bromide ion. nii.ac.jp Conversely, the SNV mechanism involves the direct displacement of the bromine atom at the α-carbon. researchgate.net
Kinetic and thermodynamic factors play a crucial role in determining which pathway is favored.
Kinetic Product vs. Thermodynamic Product : In many reactions, the initially formed product (the kinetic product) is not the most stable one. libretexts.org Under conditions where the reaction is irreversible (lower temperatures), the product that forms faster will dominate. libretexts.org At higher temperatures, where the initial products can revert to intermediates, the more stable thermodynamic product will be the major outcome. libretexts.org For this compound, the SN2' product is often favored under kinetic control due to the highly electrophilic nature of the β-carbon, which is activated by the conjugated ester group. wikipedia.org The SNV product, if formed, may represent the thermodynamic product in certain cases, although direct substitution at an sp² carbon generally has a high activation barrier. byjus.com
| Reaction Pathway | Description | Controlling Factors |
| SN2' (Conjugate Substitution) | Nucleophilic attack at the β-carbon, followed by elimination of the leaving group from the α-carbon. nii.ac.jp | Often the kinetically favored pathway due to the electrophilicity of the β-carbon. libretexts.org |
| SNV (Vinylic Substitution) | Direct displacement of the leaving group at the sp²-hybridized α-carbon. researchgate.netpku.edu.cn | Generally has a higher activation energy; may be thermodynamically favored under certain conditions. libretexts.orgbyjus.com |
The outcome of the substitution reaction is highly dependent on the nature of both the substrate and the attacking nucleophile. The electron-withdrawing ester group in this compound strongly polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack, thus predisposing the substrate towards the SN2' pathway. wikipedia.orgmakingmolecules.com
The identity of the nucleophile is also critical:
Hard vs. Soft Nucleophiles : "Soft" nucleophiles, which are more polarizable (e.g., thiolates, Gilman reagents), generally favor conjugate addition (the first step of the SN2' pathway). masterorganicchemistry.comyoutube.comyoutube.com "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) are more likely to attack the harder electrophilic center, which is the carbonyl carbon (a 1,2-addition), though this is not a substitution reaction. masterorganicchemistry.comyoutube.com
Steric Hindrance : The steric bulk of the nucleophile can influence the reaction rate. youtube.com Very bulky nucleophiles may react more slowly in an SN2' mechanism due to steric hindrance at the β-carbon. youtube.com
To overcome the high activation energy often associated with vinylic substitution, catalysts are frequently employed.
Lewis Acids : Lewis acids can activate the substrate by coordinating to the carbonyl oxygen. researchgate.netnih.gov This coordination increases the electron-withdrawing effect of the ester group, further polarizing the π-system and making the β-carbon even more electrophilic. This enhancement facilitates the initial nucleophilic attack in the SN2' pathway. elsevierpure.com
Transition Metal Catalysts : Palladium-catalyzed reactions are particularly effective for forming new bonds at vinylic positions. rsc.orgnih.gov Mechanisms involving transition metals, such as palladium, can facilitate cine-substitution, where the incoming nucleophile bonds to the carbon atom adjacent to the one that bore the leaving group. rsc.org This occurs via a sequence that can involve oxidative addition of the vinylic bromide to the metal center, followed by reductive elimination. rsc.org
Stereochemical Control and Mechanistic Pathways of Addition Reactions to the Carbon-Carbon Double Bond
Beyond substitution, the carbon-carbon double bond of this compound is a site for various addition reactions, each with distinct mechanistic and stereochemical implications.
Electrophilic addition to an alkene typically proceeds through the formation of a carbocation intermediate. numberanalytics.comlasalle.edu The regioselectivity is governed by the stability of this intermediate. libretexts.orgjove.com In the case of this compound, the powerful electron-withdrawing nature of the methyl ester group destabilizes any adjacent positive charge. libretexts.org
The mechanism proceeds as follows:
Electrophilic Attack : An electrophile (E⁺) attacks the π-electrons of the double bond. savemyexams.comlibretexts.org Due to the ester group's influence, the attack will occur at the α-carbon to form a carbocation at the β-position, where it is less destabilized by the adjacent electron-withdrawing group. This is in contrast to the Markovnikov rule observed for electron-rich alkenes. libretexts.orgyoutube.com
Nucleophilic Attack : A nucleophile (Nu⁻) then attacks the resulting carbocation to form the final product. numberanalytics.com
This process leads to an "anti-Markovnikov" type of regioselectivity, where the electrophile adds to the carbon bearing the ester group. libretexts.org If the reaction creates a new chiral center, it often results in a racemic mixture because the intermediate carbocation is planar, allowing for nucleophilic attack from either face. lasalle.edu
The most common reaction for α,β-unsaturated carbonyl compounds like this compound is nucleophilic conjugate addition, also known as the Michael addition. wikipedia.orgmakingmolecules.commasterorganicchemistry.com This reaction is highly valuable for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
The general mechanism involves three key steps: masterorganicchemistry.com
Nucleophilic Attack : A nucleophile attacks the electrophilic β-carbon of the conjugated system. youtube.com
Enolate Formation : The π-electrons are pushed onto the oxygen atom, forming a resonance-stabilized enolate intermediate. youtube.com
Protonation : The enolate is then protonated, typically on the α-carbon, to yield the final saturated product after tautomerization. libretexts.orgyoutube.com
Stereochemical Outcomes : The Michael addition can create up to two new stereocenters: one at the α-carbon and one at the β-carbon. libretexts.org The stereochemical outcome can often be controlled through the use of chiral catalysts or auxiliaries, leading to enantioselective transformations. nih.gov For instance, the reaction of 3-aryl-substituted oxindoles with methyl vinyl ketone, a similar Michael acceptor, can proceed with high enantioselectivity when promoted by a bifunctional organocatalyst. nih.gov The stereochemistry (syn or anti) of the product is determined by the geometry of the enolate intermediate and the direction of the protonation step.
| Reaction Type | Key Features | Regioselectivity/Stereochemistry |
| Electrophilic Addition | Involves attack by an electrophile on the π-bond. savemyexams.com | Anti-Markovnikov regioselectivity due to the electron-withdrawing ester group. libretexts.org Often produces racemic mixtures if a stereocenter is formed. lasalle.edu |
| Michael Addition | Nucleophilic attack at the β-carbon of the conjugated system. makingmolecules.commasterorganicchemistry.com | Can create one or two new stereocenters; stereochemical outcome can be controlled with chiral catalysts. libretexts.orgnih.gov |
Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. In this context, methyl 3-bromopropenoate acts as the dienophile, reacting with a conjugated diene. The presence of both an electron-withdrawing ester group and a halogen substituent on the double bond significantly influences the reactivity and selectivity of the reaction.
The rate of a Diels-Alder reaction is generally enhanced by electron-withdrawing groups on the dienophile. masterorganicchemistry.com Therefore, the ester functionality in methyl 3-bromopropenoate activates it for cycloaddition. The bromine atom's effect is twofold: its electron-withdrawing inductive effect further enhances reactivity, while its size can introduce steric hindrance that influences the stereochemical outcome.
Detailed computational studies on the Diels-Alder reaction of cyclopentadiene (B3395910) with similar dienophiles, such as methyl acrylate (B77674) and methyl methacrylate (B99206), provide insight into the factors governing selectivity. nih.govnih.gov The presence of an α-substituent on the acrylate can significantly alter the endo:exo selectivity of the cycloadducts. nih.govnih.gov For methyl 3-bromopropenoate, the bromine atom occupies the α-position. While direct experimental data on its reaction with cyclopentadiene is scarce, analogies can be drawn. For instance, the reaction of cyclopentadiene with α-methylated dienophiles like methyl methacrylate shows a greater tendency to form the exo product. nih.govnih.gov This is attributed to steric interactions in the more sterically congested endo transition state. A similar preference for the exo product would be anticipated for the reaction with methyl 3-bromopropenoate due to the steric bulk of the bromine atom.
Table 1: Predicted Selectivity in the Diels-Alder Reaction of Cyclopentadiene with Substituted Acrylates
| Dienophile | Major Product | Rationale for Selectivity |
| Methyl acrylate | Endo | Favorable secondary orbital interactions. |
| Methyl methacrylate | Exo | Steric hindrance from the α-methyl group disfavors the endo transition state. nih.gov |
| Methyl 3-bromopropenoate | Exo (Predicted) | Significant steric hindrance from the α-bromo substituent is expected to override secondary orbital interactions, favoring the less sterically demanding exo pathway. |
The reaction proceeds via a concerted mechanism, where the formation of two new carbon-carbon sigma bonds and the conversion of three pi bonds into one new pi bond occur in a single step through a cyclic transition state. masterorganicchemistry.com
Exploration of Radical and Organometallic Reaction Mechanisms
Beyond cycloadditions, the carbon-bromine bond and the electron-deficient double bond in methyl 3-bromopropenoate allow it to participate in radical and organometallic-catalyzed reactions, each with distinct mechanistic pathways.
Initiation and Propagation Pathways in Radical Processes
Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. aceorganicchem.commasterorganicchemistry.comlumenlearning.com For a radical reaction involving methyl 3-bromopropenoate, the process would typically begin with the generation of radicals from an initiator and then proceed through a series of propagation steps.
Initiation: This first phase involves the creation of free radicals. masterorganicchemistry.comchemistrysteps.com It is typically achieved by the homolytic cleavage of a weak bond, often induced by heat or ultraviolet (UV) light. lumenlearning.comchemistrysteps.com A common radical initiator is azobisisobutyronitrile (AIBN) or a peroxide.
Example Initiation Step (with a generic initiator In-In): In-In → (heat or light) → 2 In•
Propagation: Once formed, the initiating radical (In•) can react with a molecule of methyl 3-bromopropenoate. masterorganicchemistry.comchemistrysteps.com This can occur in two primary ways: addition to the double bond or abstraction of the bromine atom. The more likely pathway is the addition of the radical to the β-carbon of the acrylate, which is sterically more accessible and results in a more stable α-radical stabilized by the ester group. This step consumes a radical but generates a new one, thus propagating the chain. aceorganicchem.com
Example Propagation Steps:
In• + CH₂(Br)=CHCOOCH₃ → In-CH₂(Br)-ĊHCOOCH₃ (Radical addition)
The resulting carbon-centered radical can then react with another molecule, for instance, a hydrogen donor (H-Y), to form a product and a new radical (Y•) that continues the chain. In-CH₂(Br)-ĊHCOOCH₃ + H-Y → In-CH₂(Br)-CH₂COOCH₃ + Y•
The key feature of propagation is that the number of radicals remains constant; one radical is consumed, and one is generated in each cycle. aceorganicchem.commasterorganicchemistry.com The reaction chain continues until termination steps, where two radicals combine to form a non-radical species, become significant. masterorganicchemistry.comlumenlearning.com
Table 2: General Stages of a Radical Chain Reaction
| Stage | Description | Change in Number of Radicals |
| Initiation | Formation of radicals from a non-radical species. masterorganicchemistry.comlumenlearning.com | Net increase masterorganicchemistry.com |
| Propagation | A radical reacts with a neutral molecule to form a new radical and a new product. masterorganicchemistry.comlumenlearning.com | No net change masterorganicchemistry.com |
| Termination | Combination of two radicals to form a stable, non-radical molecule. masterorganicchemistry.comlumenlearning.com | Net decrease masterorganicchemistry.com |
Catalytic Cycles in Cross-Coupling Reactions (e.g., Mizoroki-Heck)
Methyl 3-bromopropenoate is an ideal substrate for the Mizoroki-Heck reaction, a palladium-catalyzed method for forming carbon-carbon bonds between an unsaturated halide and an alkene. mychemblog.comwikipedia.org In this case, methyl 3-bromopropenoate serves as the vinyl halide component. The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species. wikipedia.orgnih.gov
The generally accepted mechanism consists of four main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 3-bromopropenoate. This step forms a square planar Pd(II) complex and is often the rate-determining step of the cycle. mychemblog.comnih.gov
Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex. Subsequently, the vinyl group on the palladium complex migrates to one of the carbons of the alkene double bond in a syn-addition. For electron-deficient alkenes like acrylates, this insertion typically occurs with 2,1-regioselectivity, where the vinyl group adds to the carbon atom not bearing the electron-withdrawing group. mychemblog.comnih.gov
β-Hydride Elimination: For a new C-C bond to be formed in the product, the palladium species must be eliminated. This usually occurs via β-hydride elimination, where a hydrogen atom on the carbon beta to the palladium is transferred to the metal, forming a palladium-hydride species and releasing the substituted alkene product. This step requires a syn-coplanar arrangement of the C-H and C-Pd bonds.
Reductive Elimination/Base Regeneration: The final step regenerates the Pd(0) catalyst. A base is required to react with the palladium-hydride species (HPdL₂X), eliminating H-X and reducing the Pd(II) back to the catalytically active Pd(0) state, thus closing the cycle. mychemblog.com
Table 3: The Catalytic Cycle of the Mizoroki-Heck Reaction
| Step | Transformation | Palladium Oxidation State | Key Description |
| A. Oxidative Addition | Pd(0) + R-X → R-Pd(II)-X | 0 → +2 | The catalyst inserts into the C-Br bond of methyl 3-bromopropenoate. mychemblog.comnih.gov |
| B. Migratory Insertion | R-Pd(II)-X + Alkene → (Alkene)R-Pd(II)-X | +2 | The vinyl group from methyl 3-bromopropenoate adds across the double bond of the alkene partner. mychemblog.comnih.gov |
| C. β-Hydride Elimination | (Alkene)R-Pd(II)-X → Product + H-Pd(II)-X | +2 | A β-hydrogen is transferred to the palladium, releasing the newly formed, more substituted alkene. nih.gov |
| D. Reductive Elimination | H-Pd(II)-X + Base → Pd(0) + H-Base⁺X⁻ | +2 → 0 | The base removes HX from the palladium complex, regenerating the active Pd(0) catalyst. mychemblog.com |
This catalytic cycle allows for the efficient construction of complex olefinic structures from simpler precursors, highlighting the utility of methyl 3-bromopropenoate in modern organic synthesis.
Reactivity Profiles and Diverse Reaction Pathways of 3 Bromopropenoic Acid Methyl Ester
Cross-Coupling Reactions and Functional Group Interconversions
The carbon-bromine bond in methyl 3-bromopropenoate is amenable to a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in modern organic synthesis for the construction of complex molecules from simpler, readily available starting materials.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. Methyl 3-bromopropenoate, as a vinyl halide, is a suitable substrate for several of these transformations.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.org This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives. tcichemicals.comnih.gov For methyl 3-bromopropenoate, a Suzuki-Miyaura coupling would involve its reaction with an organoboronic acid or ester to form a substituted acrylate (B77674), a valuable class of compounds in polymer and materials science. The general reaction scheme involves the oxidative addition of the vinyl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. tcichemicals.com
The Sonogashira coupling provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide, such as methyl 3-bromopropenoate. wikipedia.orgbeilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a valuable tool for the synthesis of enynes, which are important structural motifs in natural products and pharmaceuticals. wikipedia.orgbeilstein-journals.org Copper-free Sonogashira protocols have also been developed, often employing bulky and electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. beilstein-journals.orglibretexts.org
The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org Methyl 3-bromopropenoate can serve as the electrophilic partner in this reaction. A key advantage of the Stille reaction is the air and moisture stability of many organostannane reagents. wikipedia.org The reaction mechanism involves oxidative addition of the vinyl bromide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination. wikipedia.orguwindsor.ca The versatility of the Stille coupling allows for the introduction of a wide variety of organic groups, including alkyl, vinyl, aryl, and alkynyl moieties. nih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-Bromopropenoate
| Coupling Reaction | Coupling Partner | Key Reagents | Product Type |
| Suzuki-Miyaura | Organoboronic acid/ester | Pd catalyst, base | Substituted acrylate |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Enyne |
| Stille | Organostannane | Pd catalyst | Substituted acrylate |
While palladium catalysis is prevalent, copper and nickel-based systems offer alternative and sometimes advantageous methodologies for cross-coupling reactions involving substrates like methyl 3-bromopropenoate.
Copper-mediated couplings , historically known through the Ullmann reaction, have seen a resurgence with the development of catalytic systems for coupling organoboron reagents with organic halides. mdpi.comrsc.org These reactions can be more cost-effective than their palladium-catalyzed counterparts. Copper catalysis can be employed for the coupling of methyl 3-bromopropenoate with various nucleophiles. For instance, copper-catalyzed coupling with organoboronic esters can lead to the formation of substituted acrylates. rsc.org Copper is also a key component in certain Sonogashira couplings, where it facilitates the formation of a copper acetylide intermediate. wikipedia.orgresearchgate.net
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for challenging substrates. nih.govnih.gov Nickel catalysts can effectively couple alkyl halides and are often more economical than palladium catalysts. tcichemicals.comnih.gov For a substrate like methyl 3-bromopropenoate, nickel catalysis could be employed in Suzuki-type couplings with boronic acids or their derivatives. researchgate.neteurekaselect.com Nickel catalysts are also effective in reductive coupling reactions, where two electrophiles are coupled in the presence of a reducing agent. nih.gov
Table 2: Comparison of Copper- and Nickel-Mediated Coupling Methodologies
| Metal Catalyst | Typical Coupling Partners | Advantages |
| Copper | Organoboronic acids/esters, alkynes | Cost-effective, historical precedent |
| Nickel | Organoboronic acids, alkyl halides | Cost-effective, effective for challenging substrates |
Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium and organomagnesium (Grignard) reagents. For methyl 3-bromopropenoate, treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), can induce a bromine-lithium exchange. wikipedia.orgprinceton.edu
This exchange generates a highly reactive vinyllithium (B1195746) species. The rate of this exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting organometallic intermediate can then be "quenched" by reacting it with a variety of electrophiles. This two-step sequence allows for the introduction of a wide range of functional groups at the 3-position of the propenoate backbone. For example, quenching with an aldehyde or ketone would yield an allylic alcohol, while reaction with carbon dioxide would produce a dicarboxylic acid derivative. This method provides a powerful and versatile strategy for the functionalization of the methyl 3-bromopropenoate scaffold.
Cyclization and Annulation Reactions for Complex Architectures
The dual reactivity of methyl 3-bromopropenoate makes it an excellent substrate for the construction of cyclic and polycyclic systems through various cyclization and annulation strategies. These reactions are crucial for the synthesis of a wide range of biologically active and structurally complex molecules.
Intramolecular reactions that take advantage of both the vinyl bromide and the acrylate functionalities of methyl 3-bromopropenoate derivatives can lead to the formation of diverse heterocyclic structures.
For instance, derivatives of methyl 3-bromopropenoate can be designed to undergo intramolecular cyclization to form spiroanellated γ-lactones . This would typically involve a precursor where a nucleophilic group is tethered to the molecule, which can then attack the double bond or displace the bromide in a subsequent step. The formation of γ-lactones is a common structural motif in natural products. nih.gov
Similarly, the synthesis of azabicyclic compounds can be achieved through intramolecular cyclization pathways. google.com For example, a nitrogen-containing nucleophile could be incorporated into a molecule derived from methyl 3-bromopropenoate. An intramolecular Heck reaction, where the vinyl bromide undergoes palladium-catalyzed cyclization onto a tethered alkene, or an intramolecular nucleophilic substitution could lead to the formation of various nitrogen-containing bicyclic systems. google.com These structures are often found in alkaloids and other biologically active compounds.
Methyl 3-bromopropenoate can participate as a dienophile in intermolecular cycloaddition reactions, most notably the Diels-Alder reaction. As an electron-deficient alkene, it is a good reaction partner for electron-rich dienes. The [4+2] cycloaddition between methyl 3-bromopropenoate and a suitable diene would lead to the formation of a six-membered carbocyclic ring, specifically a cyclohexene (B86901) derivative. The stereochemistry of the resulting cycloadduct is well-defined by the principles of the Diels-Alder reaction.
Furthermore, methyl 3-bromopropenoate can be a precursor to other reactive intermediates that can participate in cycloadditions. For example, the corresponding acrylate can be involved in [3+2] cycloadditions with 1,3-dipoles, such as azides or nitrile oxides, to generate five-membered heterocyclic rings. These cycloaddition strategies provide efficient and atom-economical routes to a variety of complex ring systems from a relatively simple starting material.
Information regarding the reactivity of 3-Bromopropenoic acid methyl ester is currently limited in publicly accessible research.
A thorough search of available scientific literature and chemical databases did not yield specific and detailed research findings on the rearrangement reactions, fragmentations, and the chemo- and regioselective reductions and oxidations of this compound. Consequently, the construction of a detailed article focusing solely on these specific aspects of its reactivity, as per the requested outline, cannot be completed at this time due to the lack of sufficient data.
The requested article structure was:
4.3. Rearrangement Reactions and Fragmentations 4.4. Chemo- and Regioselective Reductions and Oxidations
While general principles of organic chemistry can predict potential reactivity for this compound, the user's strict requirement for detailed, published research findings prevents the creation of speculative content. Further research would be required to elucidate the specific reaction pathways and profiles for this compound under various conditions.
Applications of 3 Bromopropenoic Acid Methyl Ester As a Building Block in Advanced Organic Synthesis
Synthesis of Spiroanellated γ-Lactones and Related Lactone Derivatives
3-Bromopropenoic acid methyl ester is a key precursor in the synthesis of spiroanellated γ-lactones and other related lactone derivatives. These structural motifs are present in numerous biologically active natural products. The synthesis often involves a conjugate addition-elimination sequence followed by an intramolecular cyclization.
One notable application is in the synthesis of brominated lactones. For instance, starting from D-xylonolactone and D-ribonolactone, various five-membered bromolactones have been synthesized. nih.gov The process can involve a bromination step followed by further transformations. nih.gov In some cases, the initially formed bromo-lactone can undergo rearrangement or substitution reactions to yield a variety of lactone derivatives. For example, the bromolactonization of certain unsaturated esters can lead to the formation of not only the expected γ-bromo-δ-lactone but also its isomer and diastereoisomeric δ-hydroxy-γ-lactones. nih.gov This highlights the potential for generating diverse lactone structures from a single starting material.
The following table summarizes the synthesis of various lactone derivatives.
| Starting Material | Reagents and Conditions | Product(s) | Reference |
| D-xylonolactone | 1. Acetic acid, 33% HBr/AcOH; 2. MeOH | Alcohol 5 and Acetate (B1210297) 8 | nih.gov |
| Unsaturated ester 3 | Bromolactonization | γ-Bromo-δ-lactone 5, isomer 6, δ-hydroxy-γ-lactones 7 and 8 | nih.gov |
Construction of Pinacols and Diol Precursors
Preparation of Unprecedented 3-(1-Hydroxycycloalkyl)-1-oxaspiro[n,m]alkan-2-ones
The synthesis of 3-(1-hydroxycycloalkyl)-1-oxaspiro[n,m]alkan-2-ones represents a sophisticated application of this compound. Although specific examples are not detailed in the provided search results, the general strategy would likely involve a multi-step sequence. This could begin with a reaction utilizing the vinyl bromide functionality, such as a Grignard or organolithium reaction, to introduce a cycloalkyl group. Subsequent manipulation of the ester and the double bond, potentially through epoxidation and intramolecular ring-opening, could lead to the formation of the spirocyclic lactone core with the desired hydroxycycloalkyl substituent.
Formation of Benzimidazole (B57391) and other Nitrogen-Containing Heterocyclic Systems
This compound is a valuable synthon for the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. kit.edunih.gov Its bifunctional nature allows for the introduction of both carbon and nitrogen atoms into a cyclic framework.
The synthesis of benzimidazoles, for example, can be achieved through various methods, often involving the condensation of o-phenylenediamines with a C1 source. organic-chemistry.orgnih.gov While direct use of this compound is not explicitly described, its derivatives could serve as precursors. For instance, the ester could be converted to an aldehyde or carboxylic acid derivative, which could then participate in a cyclocondensation reaction with an o-phenylenediamine (B120857) to form the benzimidazole ring. organic-chemistry.org
Furthermore, the reactivity of the vinyl bromide allows for its participation in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the synthesis of a wide range of nitrogen heterocycles. clockss.org For instance, coupling with an appropriate nitrogen-containing partner could be a key step in the assembly of complex heterocyclic systems. The synthesis of various nitrogen-containing heterocycles, such as pyridines, indolizines, and triazines, often employs environmentally benign methods and catalytic approaches. nih.gov
The following table provides an overview of synthetic methods for benzimidazoles.
| Starting Materials | Reagents and Conditions | Product | Reference |
| o-Phenylenediamines and N-substituted formamides | Zinc catalyst, poly(methylhydrosiloxane) | Benzimidazoles | organic-chemistry.org |
| Aromatic and heteroaromatic 2-nitroamines | Formic acid, iron powder, NH4Cl | 2H-Benzimidazoles | organic-chemistry.org |
| o-Nitroanilines and alcohols | Sodium sulfide, iron(III) chloride hexahydrate | Benzimidazoles | organic-chemistry.org |
Computational and Theoretical Chemistry Investigations of 3 Bromopropenoic Acid Methyl Ester
Prediction of Spectroscopic Data (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful methods for the a priori prediction of spectroscopic data, which are crucial for the identification and characterization of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate the electronic structure of a molecule, from which spectroscopic properties can be derived. nih.govyoutube.com
For 3-bromopropenoic acid methyl ester, DFT calculations can be utilized to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. nih.gov For instance, the GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to compute NMR shielding tensors, which are then converted to chemical shifts. nih.govscm.com These computed values are often scaled using empirical linear scaling factors derived from comparing theoretical and experimental data for a set of known compounds to improve their accuracy. youtube.com
A hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. These values are illustrative of what such a calculation would yield and are benchmarked against typical experimental ranges for similar chemical environments.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~165 |
| CHBr | ~6.5 - 7.0 | ~120 - 125 |
| =CH-CO | ~6.0 - 6.5 | ~130 - 135 |
| O-CH₃ | ~3.7 - 3.9 | ~50 - 55 |
Note: These are illustrative values. Actual predicted shifts can vary based on the specific computational methodology (functional, basis set, solvent model) employed.
Similarly, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These computed frequencies directly correlate with the absorption bands observed in an IR spectrum. For this compound, key vibrational modes would include the carbonyl (C=O) stretch, the carbon-carbon double bond (C=C) stretch, C-O stretches, and the carbon-bromine (C-Br) stretch. A comparison of calculated and typical experimental IR frequencies for related acrylates provides confidence in the assignments. For example, studies on methyl acrylate (B77674) have involved normal coordinate calculations to interpret its IR spectrum. capes.gov.br
Predicted vs. Typical Experimental IR Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) (Illustrative) | Typical Experimental Range (cm⁻¹) |
| C=O Stretch | ~1720 | 1710 - 1740 |
| C=C Stretch | ~1630 | 1620 - 1640 |
| C-O Stretch (ester) | ~1250 | 1200 - 1300 |
| C-Br Stretch | ~600 | 550 - 650 |
In Silico Screening for Novel Reactivity or Catalytic Interactions
Beyond spectroscopic prediction, computational chemistry enables the in silico screening of a molecule's potential reactivity and its interactions with other chemical species, including catalysts and biological macromolecules. This is particularly relevant for this compound, an α,β-unsaturated ester that is primed for various chemical transformations.
A primary area of investigation is the Michael addition reaction, a characteristic reaction of α,β-unsaturated carbonyl compounds. quimicaorganica.orgnih.gov Computational methods can be used to screen a virtual library of nucleophiles (e.g., thiols, amines, carbanions) to predict their reactivity towards this compound. By calculating the activation energies and reaction energies for the conjugate addition, researchers can identify promising reaction partners and predict reaction outcomes without the need for extensive empirical screening. nih.govresearchgate.net This approach can elucidate the influence of the bromine substituent on the electrophilicity of the β-carbon compared to unsubstituted acrylates.
Furthermore, in silico screening can be employed to discover potential catalytic interactions. For instance, various Lewis or Brønsted acid catalysts could be computationally evaluated for their ability to activate the ester towards nucleophilic attack. By modeling the interaction between the catalyst and the carbonyl oxygen of the ester, it is possible to quantify the degree of activation and guide the selection of the most effective catalyst.
In the context of biochemistry and medicinal chemistry, molecular docking simulations can be performed to screen this compound against the active sites of enzymes. mdpi.comnih.gov As a reactive electrophile, this compound could act as a covalent inhibitor by forming a bond with a nucleophilic residue (e.g., cysteine or serine) in an enzyme's active site. In silico screening can predict the binding affinity and the most favorable binding pose of the molecule within the protein's active site, thereby identifying potential biological targets. nih.gov Such computational screening can provide the initial hypotheses for developing novel therapeutic agents or biochemical probes.
Synthesis and Exploration of Functionalized Derivatives and Analogs of this compound
Future Research Directions and Potential Innovations in 3 Bromopropenoic Acid Methyl Ester Chemistry
Development of Sustainable and Atom-Economical Synthetic Protocols
A significant thrust in modern synthetic chemistry is the development of processes that are both sustainable and atom-economical. Atom economy, a concept championed in green chemistry, seeks to maximize the incorporation of reactant atoms into the final desired product, thereby minimizing waste. wikipedia.org
Future research in the context of 3-bromopropenoic acid methyl ester will likely focus on designing synthetic routes that adhere to these principles. This includes the development of catalytic reactions that proceed with high efficiency and selectivity, reducing the need for stoichiometric reagents that ultimately become byproducts. wikipedia.org For instance, developing catalytic methods for the direct functionalization of the carbon-bromine bond would be a significant step forward.
One area of interest is the one-pot synthesis of 3-bromopropionate compounds. A patented method describes the in-situ generation of hydrogen bromide from the reaction of acetyl bromide with an alcohol solvent, which then undergoes a 1,4-addition reaction with an acrylate (B77674) compound. google.com This method is advantageous as it involves fewer steps and the byproducts can be recycled, reducing waste. google.com
Table 1: Comparison of Synthetic Methods for 3-Bromopropionate Compounds
| Method | Description | Advantages | Disadvantages |
| Traditional Esterification | 3-Bromopropionic acid is reacted with an alcohol in the presence of a catalyst like sulfuric acid. | Established and well-understood. | Often requires harsh conditions and generates waste from the catalyst. |
| One-Pot Synthesis | In-situ generation of HBr from acetyl bromide and an alcohol, followed by addition to an acrylate. google.com | Fewer steps, potential for byproduct recycling. google.com | May require careful control of reaction conditions to avoid side reactions. |
| Direct Addition | Addition of hydrogen bromide to methyl acrylate. orgsyn.org | High atom economy. | Requires handling of corrosive and hazardous hydrogen bromide. |
Exploration of Photo- and Electrocatalytic Transformations
Photocatalysis and electrocatalysis represent powerful and sustainable strategies for activating chemical bonds and promoting novel transformations. These methods often operate under mild conditions and can provide unique reactivity patterns that are not accessible through traditional thermal methods.
The application of photo- and electrocatalysis to the chemistry of this compound is a promising area for future investigation. For example, photoredox catalysis could be employed to generate radical intermediates from the carbon-bromine bond, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The main advantages of photochemical reactions in flow systems include consistent light penetration, controlled exposure times, and precise temperature control. vapourtec.com
Similarly, electrochemistry offers a reagent-free method for oxidation and reduction. vapourtec.com Electrosynthesis could be used to either reduce the carbon-bromine bond to generate a carbanion equivalent or to oxidize other parts of the molecule to trigger new reaction cascades. These approaches could lead to the development of highly efficient and selective methods for the synthesis of complex molecules from simple precursors.
Application in Flow Chemistry for Scalable and Reproducible Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis. These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scalability.
The synthesis and derivatization of this compound are well-suited for translation to flow chemistry platforms. For instance, the generation and use of hazardous reagents like diazomethane (B1218177) for subsequent reactions can be performed more safely in a continuous flow setup, where only small amounts of the hazardous material are present at any given time. njbio.com This approach has been successfully used in the industrial synthesis of pharmaceuticals. njbio.com
Furthermore, flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. vapourtec.com The automation of flow chemistry systems can further enhance efficiency, enabling high-throughput screening of reaction conditions and rapid optimization. vapourtec.com The synthesis of remdesivir, for example, was scaled up using a flow chemistry process that produced approximately 50 kg per day of a key intermediate. njbio.com
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
In the context of this compound chemistry, AI and ML could be employed to:
Predict the reactivity of the compound with a wide range of substrates and reagents.
Optimize reaction conditions such as catalyst, solvent, and temperature to maximize yield and selectivity. pharmafeatures.com
Propose novel retrosynthetic pathways for the synthesis of complex target molecules derived from this compound. nih.gov
Table 2: Applications of AI/ML in Chemical Synthesis
| Application | Description | Potential Impact on this compound Chemistry |
| Retrosynthesis Planning | AI algorithms deconstruct a target molecule into simpler, commercially available starting materials. pharmafeatures.comnih.gov | Faster identification of efficient synthetic routes to complex molecules using this compound as a building block. |
| Reaction Outcome Prediction | ML models predict the products and yields of a reaction given the reactants and conditions. pharmafeatures.com | More efficient planning of experiments by prioritizing reactions with a high probability of success. |
| Reaction Condition Optimization | AI systems suggest optimal catalysts, solvents, and other parameters to improve reaction performance. pharmafeatures.comnih.gov | Increased yields and selectivity in reactions involving this compound, leading to more sustainable processes. |
| De Novo Molecular Design | AI generates novel molecular structures with desired properties. nih.gov | Discovery of new derivatives of this compound with potential applications in materials science or pharmaceuticals. |
Discovery of Novel Reactivity Patterns and Undiscovered Synthetic Utilities
Despite being a well-known compound, there is still potential for the discovery of new reactivity patterns and synthetic applications for this compound. Its unique combination of an electron-deficient alkene and a reactive carbon-bromine bond makes it a versatile building block for a wide range of chemical transformations. chemimpex.com
Future research could focus on exploring its participation in previously unexploited reaction types. For example, its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could lead to the rapid assembly of molecular diversity. The bromine atom can be substituted by various other functional groups, such as iodine, fluorine, nitro, azide, and cyano groups, further expanding its synthetic utility. google.com
Furthermore, the development of new catalysts could unlock novel modes of reactivity. For instance, the use of transition metal catalysts could enable new types of cross-coupling reactions, while organocatalysts could provide enantioselective transformations. The compound has been used in the synthesis of spiroanellated γ-lactones, pinacols, and 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones, highlighting its potential in constructing complex cyclic systems. chemicalbook.comlookchem.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukthermofisher.com The continued exploration of its chemical space is likely to reveal even more valuable applications in areas such as medicinal chemistry, agrochemicals, and materials science. chemimpex.comchemicalbook.com
Q & A
Q. What are the key physical and chemical properties of 3-bromopropenoic acid methyl ester critical for laboratory handling?
The compound (CAS 3395-91-3) has a boiling point of 64–66°C at 18 mm Hg, density of 1.530 g/cm³, and refractive index of 1.4580. Safety data include hazard codes R22 (harmful if swallowed) and R36/37/38 (irritating to eyes, respiratory system, and skin), necessitating precautions like using gloves and ventilation. Storage should avoid high temperatures due to its flash point of 75°C .
Q. What synthetic routes are effective for preparing this compound, and what parameters influence yield?
A common method involves esterification of 3-bromopropionic acid with methanol using catalytic thionyl chloride. Critical parameters include reaction time (e.g., overnight stirring at room temperature), solvent choice (e.g., DCM for extraction), and purification steps (e.g., washing with NaHCO₃ and drying with MgSO₄). Similar protocols for phenylacetic acid derivatives achieved 96% yield under optimized conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
Systematic variation of reaction time, acid catalyst concentration, and temperature can be guided by experimental design principles. For example, fractional factorial designs (as applied in biodiesel esterification) demonstrate how adjusting time (0.5–1.5 hours) and acid volume (0–3.9 mL) impacts yield. Statistical validation of predicted vs. experimental yields reduces errors to <5% .
Q. What analytical techniques are most robust for characterizing this compound in complex mixtures?
Gas chromatography-mass spectrometry (GC/MS) is preferred for identifying esters in mixtures, using polar columns (e.g., cyanosilicone) to resolve structural analogs. Retention indices and spectral matching (e.g., Wiley library) achieve >90% confidence. For quantification, internal standards like deuterated analogs improve precision .
Q. How does bromine positioning (2- vs. 3-) on propionoate esters affect reactivity and stability?
The 3-bromo isomer exhibits lower steric hindrance, favoring nucleophilic substitution reactions compared to 2-bromo derivatives. Stability studies show 3-bromo esters are less prone to hydrolysis under acidic conditions due to reduced electron-withdrawing effects. Comparative kinetic studies using ethyl esters (e.g., 2-bromo vs. 3-bromo) highlight these differences .
Q. What are common by-products during synthesis, and how can they be mitigated?
By-products include unreacted 3-bromopropionic acid and methyl ester hydrolysis products. Purification via liquid-liquid extraction (e.g., DCM/water) and silica gel chromatography effectively removes impurities. Neutralization of residual acid with NaHCO₃ and anhydrous drying (MgSO₄) further enhances purity .
Q. What safety protocols are essential for handling this compound?
Use fume hoods, nitrile gloves, and eye protection due to its irritant properties. Waste must be segregated into halogenated organic containers and processed by certified facilities to prevent environmental release. Refer to Safety Data Sheets (SDS) for spill management and emergency procedures .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate interactions between variables like catalyst loading and temperature .
- Analytical Validation : Cross-validate GC/MS results with NMR (e.g., ¹H-NMR δ 3.59 ppm for methylene protons) to confirm structural integrity .
- Isomer Differentiation : Employ tandem MS or chiral columns to distinguish 2-/3-bromo isomers in mixed samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
